molecular formula C19H18ClN3O2 B2566694 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol CAS No. 315697-97-3

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol

Cat. No.: B2566694
CAS No.: 315697-97-3
M. Wt: 355.82
InChI Key: DPGWYHGKOSNJBH-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol is a complex organic compound with the molecular formula C19H18ClN3O2 and a molecular weight of 355.82 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Morpholino Substitution: The chlorinated quinoline is reacted with morpholine in the presence of a base like potassium carbonate (K2CO3) to introduce the morpholino group.

    Pyridinylmethyl Substitution: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction using pyridine-3-carbaldehyde and a reducing agent like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholino positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Pyridine-3-carbaldehyde in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may also inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

5-Chloro-7-(morpholino(pyridin-3-yl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, morpholino group, and pyridinylmethyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-7-[morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-16-11-15(19(24)17-14(16)4-2-6-22-17)18(13-3-1-5-21-12-13)23-7-9-25-10-8-23/h1-6,11-12,18,24H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGWYHGKOSNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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